molecular formula C16H16N2O B2736448 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 857759-24-1

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B2736448
CAS RN: 857759-24-1
M. Wt: 252.317
InChI Key: UFLGDKJOLRAYCJ-UHFFFAOYSA-N
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Description

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the CAS Number: 16078-38-9 . It has a molecular weight of 237.3 . The IUPAC name for this compound is 1-benzoyl-1,2,3,4-tetrahydroquinoline .


Molecular Structure Analysis

The InChI code for 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is 1S/C16H15NO/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17/h1-5,7-9,11H,6,10,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.3 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Anticancer Properties

The 1,2,3,4-tetrahydroquinoline structure is significant in pharmaceutical research due to its presence in biologically active molecules. A study highlighted the synthesis of substituted tetrahydroisoquinolines as potential anticancer agents, revealing potent cytotoxicity against various breast cancer cell lines. This underscores the compound's relevance in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Chemical Functionalization and Derivative Synthesis

Chemical research has developed methods for the functionalization of tertiary amines, including tetrahydroquinoline derivatives. For example, benzoyl peroxide-promoted oxidative trifluoromethylation facilitates the direct trifluoromethylation of tertiary amines. This method offers a transition-metal-free approach to synthesizing 1-trifluoromethylated tetrahydroisoquinoline derivatives, expanding the compound's chemical versatility and potential applications in material science or as intermediates in pharmaceutical synthesis (Chu & Qing, 2010).

Neuroprotective Potential

Research indicates that certain tetrahydroquinoline derivatives, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, may possess neuroprotective properties, potentially applicable in treating neurodegenerative diseases such as Parkinson's disease. The substance has been shown to protect dopaminergic neurons against dysfunction, suggesting a promising avenue for developing new therapeutic agents (Kotake et al., 2005).

Catalytic Reactions and Chemical Synthesis

Advancements in catalysis have enabled the regioselective synthesis of complex molecules involving 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine derivatives. Techniques such as nickel-catalyzed umpolung carboamination leverage the compound's structure to synthesize β- and γ-amino acid derivatives, illustrating its utility in creating structurally diverse molecules and heterocycles. This has implications for synthesizing compounds with potential pharmaceutical applications (van der Puyl, Derosa, & Engle, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine are not available, compounds with similar structures have garnered a lot of attention in the scientific community due to their diverse biological activities . This suggests that 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine could also be a subject of future research in medicinal chemistry.

properties

IUPAC Name

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-9-8-12-7-4-10-18(15(12)11-14)16(19)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGDKJOLRAYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine

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